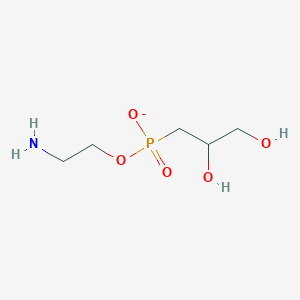
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is a chemical compound with the molecular formula C5H13NO5P. It is characterized by the presence of an aminoethyl group attached to a phosphonate moiety, which is further linked to a dihydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate typically involves the reaction of 2-aminoethanol with a phosphonate precursor. One common method is the reaction of 2-aminoethanol with diethyl phosphite, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler phosphonates.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phosphonates .
Scientific Research Applications
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways involving phosphonates .
Comparison with Similar Compounds
Similar Compounds
sn-Glycero-3-phosphoethanolamine: This compound is structurally similar, with a glycerol backbone and a phosphoethanolamine group.
2-Aminoethylphosphonic acid: Another related compound, differing mainly in the absence of the dihydroxypropyl group.
Uniqueness
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both amino and dihydroxypropyl groups attached to the phosphonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
113578-98-6 |
|---|---|
Molecular Formula |
C5H13NO5P- |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-aminoethoxy(2,3-dihydroxypropyl)phosphinate |
InChI |
InChI=1S/C5H14NO5P/c6-1-2-11-12(9,10)4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/p-1 |
InChI Key |
ZVUQQMSCLOCQHZ-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)(CC(CO)O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


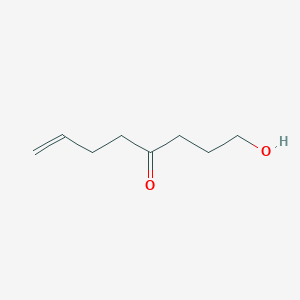
methanone](/img/structure/B14304413.png)
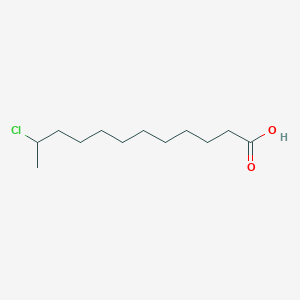
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
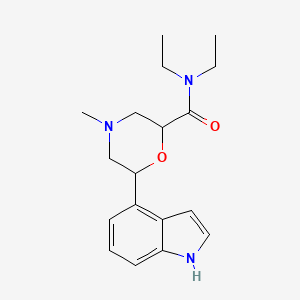
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
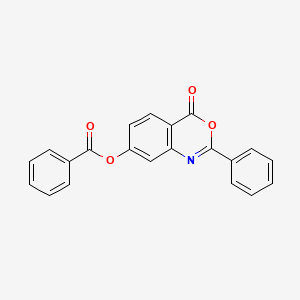
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
